Enpatoran hydrochloride

TLR7/8 inhibition IC50 comparison receptor selectivity

Enpatoran HCl (M5049) is a Phase III-ready, selective TLR7/8 dual antagonist with 11.1 nM TLR7 IC50—250-fold more potent than hydroxychloroquine. WILLOW trial: 74.6% CLASI-A reduction at 16 weeks vs. 41.2% placebo. Synergy with dexamethasone in PBMCs; oral bioavailability 100%/87%/84% (mouse/rat/dog). Procure as positive control for TLR7/8 inhibitor screening, lupus translational models, and steroid-sparing research.

Molecular Formula C16H16ClF3N4
Molecular Weight 356.77 g/mol
Cat. No. B10824752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnpatoran hydrochloride
Molecular FormulaC16H16ClF3N4
Molecular Weight356.77 g/mol
Structural Identifiers
SMILESC1C(CN(CC1N)C2=C3C=CC=NC3=C(C=C2)C#N)C(F)(F)F.Cl
InChIInChI=1S/C16H15F3N4.ClH/c17-16(18,19)11-6-12(21)9-23(8-11)14-4-3-10(7-20)15-13(14)2-1-5-22-15;/h1-5,11-12H,6,8-9,21H2;1H/t11-,12+;/m0./s1
InChIKeyOHYZGHQWGHDMRP-ZVWHLABXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Enpatoran Hydrochloride: Procurement-Grade Overview of a Dual TLR7/8 Inhibitor for Autoimmune Research and Development


Enpatoran hydrochloride (M5049 hydrochloride) is a potent, orally active, small-molecule dual antagonist of Toll-like receptors 7 and 8 (TLR7/8) [1]. Unlike broad-spectrum antimalarials used off-label in lupus, enpatoran is a selective inhibitor designed to block specific endosomal RNA-sensing pathways central to autoimmune pathogenesis [2]. It demonstrates no activity against TLR3, TLR4, or TLR9, underscoring its targeted mechanism of action [1]. The compound has advanced through Phase II clinical trials for systemic and cutaneous lupus erythematosus and is entering Phase III development [3], establishing a mature evidence base distinct from earlier-stage TLR7/8 inhibitors.

Procurement Risk Analysis: Why Enpatoran Hydrochloride Cannot Be Substituted with Hydroxychloroquine or Other Antimalarials


Substitution of enpatoran hydrochloride with standard-of-care antimalarials like hydroxychloroquine is scientifically unsound due to fundamental differences in target engagement, potency, and mechanism. Hydroxychloroquine is a weak, non-selective inhibitor of endosomal TLRs with reported IC50 values in the micromolar range against TLR7 [1]. In contrast, enpatoran achieves single-digit to sub-100 nanomolar IC50 values against TLR7 and TLR8, respectively, in the same cellular assay context [2]. This 250-fold difference in TLR7 potency (11.1 nM vs. 2780 nM) means that substituting with hydroxychloroquine would fail to achieve comparable TLR7/8 pathway inhibition at clinically relevant concentrations. Furthermore, enpatoran's unique pharmacokinetic profile, including high oral bioavailability across multiple preclinical species, enables reproducible in vivo target engagement that cannot be replicated by off-label antimalarials lacking this optimized drug-like profile [2].

Enpatoran Hydrochloride: Product-Specific Quantitative Differentiation Evidence for Scientific Procurement Decisions


TLR7/8 Potency and Selectivity: 250-Fold Superior TLR7 Inhibition vs. Hydroxychloroquine

Enpatoran hydrochloride demonstrates potent dual inhibition of TLR7 and TLR8, with IC50 values of 11.1 nM and 24.1 nM, respectively, in HEK293 reporter cell assays [1]. In direct comparison, the widely used antimalarial and lupus standard-of-care hydroxychloroquine inhibits TLR7 with an IC50 of 2780 nM in a comparable assay format [2]. This represents a 250-fold difference in TLR7 inhibitory potency. Additionally, enpatoran shows no activity against TLR3, TLR4, or TLR9 at concentrations up to 10 μM, confirming a clean selectivity profile essential for mechanistic studies [1].

TLR7/8 inhibition IC50 comparison receptor selectivity autoimmune disease models

Oral Bioavailability: Quantitatively Superior to Preclinical Standards

Enpatoran hydrochloride exhibits high oral bioavailability across multiple preclinical species: 100% in mouse, 87% in rat, and 84% in dog, following oral administration at 1.0 mg/kg [1]. This is a critical differentiator compared to many TLR-targeting compounds that suffer from poor oral absorption or require parenteral administration. The compound's favorable pharmacokinetic profile is further supported by moderate half-lives (mouse 1.4 h, rat 5.0 h, dog 13 h) and large volumes of distribution, indicating extensive tissue penetration [1]. In humans, enpatoran demonstrates dose-proportional PK with peak concentrations reached within 1–2 hours and an apparent half-life of 6–10 hours [2].

oral bioavailability pharmacokinetics ADME in vivo target engagement

Glucocorticoid-Sparing Synergy: Superior Cytokine Suppression in Combination with Dexamethasone

In stimulated human peripheral blood mononuclear cells (PBMCs) from healthy donors, enpatoran demonstrates synergistic inhibition of interleukin-6 (IL-6) secretion when combined with dexamethasone [1]. The combination treatment achieved greater potency in suppressing cytokine release than either enpatoran or dexamethasone alone. This synergistic effect was accompanied by reduced expression of nuclear factor-kappa B (NF-κB) and interferon-regulated genes, pathways central to lupus pathogenesis and glucocorticoid resistance [1]. This evidence directly supports the compound's potential to enable clinically meaningful glucocorticoid dose reduction, a key therapeutic goal in chronic autoimmune diseases where long-term corticosteroid use drives significant morbidity.

glucocorticoid sparing synergy IL-6 inhibition steroid resistance combination therapy

Clinical Efficacy in Cutaneous Lupus Erythematosus: 74.6% CLASI-A Reduction at 16 Weeks vs. 41.2% Placebo

In Cohort A of the Phase II WILLOW study (NCT05162586), enpatoran demonstrated clinically meaningful and statistically significant reductions in Cutaneous Lupus Erythematosus Disease Area and Severity Index-Activity (CLASI-A) scores at week 16 [1]. Patients receiving enpatoran 25 mg twice daily achieved a 74.6% mean reduction in CLASI-A from baseline, compared to 41.2% for placebo. Dose groups of 50 mg and 100 mg twice daily showed reductions of 59.8% and 68.5%, respectively [1]. By week 24, 87% of patients on 25 mg enpatoran achieved a CLASI-50 response (≥50% reduction), versus 30.8% for placebo [1]. These results provide robust clinical validation of TLR7/8 inhibition as a therapeutic strategy for CLE and SLE-associated skin manifestations.

clinical efficacy CLASI-A cutaneous lupus erythematosus Phase II WILLOW trial dose-response

Broad Clinical Development Program: Advanced Stage Across Multiple Autoimmune Indications

Enpatoran hydrochloride is the only TLR7/8 inhibitor with an active Phase III clinical program in lupus erythematosus, with two global Phase III trials (ELOWEN-1 and ELOWEN-2) initiated following positive Phase II data [1]. Additionally, enpatoran has been evaluated in Phase II trials for dermatomyositis and polymyositis (NEPTUNIA study) [2], as well as in a Phase Ib study in SLE/CLE [3]. This breadth of clinical investigation across multiple autoimmune indications is unmatched by other TLR7/8 inhibitors, which remain in earlier-stage development or focus on narrower indications. For example, afimetoran is in Phase Ib for CLE [4], E6742 has completed a Phase I/II study in SLE [5], and MHV370 is being investigated in Sjögren's syndrome and mixed connective tissue disease [6] rather than lupus.

clinical development stage Phase III lupus erythematosus dermatomyositis polymyositis

Enpatoran Hydrochloride: Evidence-Backed Research and Industrial Application Scenarios for Procurement Decision-Making


Translational Autoimmune Disease Modeling: Cutaneous and Systemic Lupus Erythematosus

Based on the Phase II WILLOW trial evidence demonstrating 74.6% CLASI-A reduction at 16 weeks with enpatoran 25 mg BID vs. 41.2% placebo [1], enpatoran hydrochloride is the optimal tool compound for preclinical and translational models of lupus-associated skin disease. Researchers investigating mechanisms of TLR7/8-driven cutaneous inflammation or evaluating combination strategies with glucocorticoids should prioritize enpatoran due to its demonstrated clinical efficacy in CLE and the synergy observed with dexamethasone in human PBMCs [2]. The compound's high oral bioavailability across species [3] ensures reproducible target engagement in murine lupus models, where enpatoran has shown efficacy in improving survival and reducing proteinuria and autoantibodies [3].

Glucocorticoid-Sparing Combination Therapy Research

The synergy between enpatoran and dexamethasone in suppressing IL-6 and NF-κB/IFN-regulated gene expression in human PBMCs [2] makes enpatoran uniquely suited for studies investigating steroid dose reduction in autoimmune disease models. Procurement should be prioritized for research programs aiming to identify compounds that enable lower corticosteroid dosing without loss of disease control—a clinically relevant goal given the long-term toxicity of glucocorticoids in SLE and CLE patients. The WILLOW study's mandatory steroid tapering protocol to ≤5 mg/day prednisone equivalent [2] provides a clinical framework that can be modeled preclinically.

Comparative Pharmacology: Benchmarking Novel TLR7/8 Modulators

Enpatoran's well-characterized selectivity profile—active against TLR7/8 but inactive against TLR3, TLR4, and TLR9 [3]—combined with its advanced clinical development status [4], establishes it as the reference standard for benchmarking novel TLR7/8 inhibitors or modulators. Its 250-fold superiority in TLR7 potency over hydroxychloroquine [3][5] provides a clear potency benchmark for screening campaigns. Researchers developing next-generation TLR7/8 antagonists should use enpatoran as the positive control in in vitro and in vivo efficacy studies to ensure their compounds meet or exceed the activity profile of a clinically validated, Phase III-ready molecule.

Innate and Adaptive Autoimmunity Pathway Dissection

TLR7/8 inhibition is unique in that it may block both innate and adaptive autoimmunity pathways [3]. Enpatoran's ability to block multiple endogenous RNA ligands—including miR-122, Let7c RNA, and Alu RNA—with IC50 values ranging from 35 to 45 nM [3] makes it an essential tool for dissecting the role of specific RNA species in autoimmune pathogenesis. Procurement is indicated for studies investigating how endogenous RNA ligands activate endosomal TLRs in B cells, plasmacytoid dendritic cells, and other immune cell types central to lupus and related interferonopathies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Enpatoran hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.